molecular formula C19H27ClN2O5S B7689891 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B7689891
M. Wt: 430.9 g/mol
InChI Key: ZHHSFQROYPHFRL-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and a tetrahydrofuran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and tetrahydrofuran groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid: Shares a similar core structure but lacks the tetrahydrofuran moiety.

    5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Contains a sulfonyl group and a similar aromatic ring but differs in the overall structure.

Uniqueness

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including a sulfonamide moiety, a tetrahydrofuran ring, and an ethoxy-substituted phenyl group. Its molecular formula is C17H22ClN2O4SC_{17}H_{22}ClN_{2}O_{4}S with a molecular weight of approximately 417.3 g/mol. The presence of the chloro and ethoxy groups suggests potential lipophilicity and reactivity, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the sulfonamide : Reacting appropriate sulfonyl chlorides with amines.
  • Tetrahydrofuran incorporation : Utilizing tetrahydrofuran derivatives in the reaction to introduce the cyclic structure.
  • Carboxamide formation : Finalizing the structure by forming the carboxamide linkage.

Optimizing reaction conditions such as temperature and catalysts is crucial for achieving high yields and purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, structural analogs have shown efficacy against various cancer cell lines, potentially due to their ability to inhibit key enzymes involved in tumor growth.

CompoundActivityReference
Compound AIC50 = 10 µM against MCF-7 cells
Compound BInduces apoptosis in HCT116 cells

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, including:

  • Inosine monophosphate dehydrogenase (IMPDH) : Important for purine metabolism, inhibition can lead to reduced proliferation of certain pathogens.
EnzymeIC50 (µM)Reference
IMPDH5.0

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the tetrahydrofuran moiety significantly affect biological activity. For example:

  • Chloro substitution enhances lipophilicity and potentially increases cellular uptake.
  • Ethoxy group may improve solubility and bioavailability.

Case Studies

Several studies have investigated related compounds with promising results:

  • Study on Analog Compounds : A series of piperidine derivatives were synthesized and tested for anticancer activity, revealing that modifications on the sulfonamide group led to enhanced potency against breast cancer cell lines.
  • Anti-inflammatory Study : A derivative demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O5S/c1-2-26-17-8-7-15(20)11-18(17)28(24,25)22-9-3-5-14(13-22)19(23)21-12-16-6-4-10-27-16/h7-8,11,14,16H,2-6,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHSFQROYPHFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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